Product packaging for Levofloxacin-d8 Acyl-β-D-glucuronide(Cat. No.:)

Levofloxacin-d8 Acyl-β-D-glucuronide

Cat. No.: B1158229
M. Wt: 545.54
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Description

Overview of Levofloxacin (B1675101) Metabolism and Glucuronidation Pathways

Levofloxacin, the S-(-) isomer of ofloxacin (B1677185), is a broad-spectrum fluoroquinolone antibiotic. nih.gov Its pharmacokinetics are characterized by rapid and nearly complete oral absorption, with a bioavailability of approximately 99%, making oral and intravenous doses interchangeable. nih.govnih.govwikipedia.orgdrugbank.com The drug is widely distributed in body tissues, with concentrations often exceeding those in plasma. nih.govnih.gov

Levofloxacin undergoes limited metabolism in humans. nih.govdrugbank.com The primary route of elimination is renal, with approximately 87% of an administered dose excreted as unchanged drug in the urine within 48 hours. nih.govwikipedia.orgdrugbank.com Less than 5% of a dose is recovered as the desmethyl and N-oxide metabolites, neither of which possesses significant pharmacological activity. wikipedia.orgdrugbank.com

Despite being a minor pathway, the metabolism of levofloxacin includes the formation of an acyl glucuronide. nih.govresearchgate.net Glucuronidation is a major Phase II metabolic reaction where the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid moiety to a drug molecule, typically to increase its water solubility and facilitate excretion. For drugs containing a carboxylic acid group, like levofloxacin, this results in an acyl glucuronide. In vitro studies using human liver microsomes and recombinant UGT enzymes have demonstrated that levofloxacin is metabolized to its acyl glucuronide, a reaction catalyzed predominantly by the UGT1A subfamily, including UGT1A1, UGT1A3, and UGT1A9. nih.govresearchgate.net

Key Pharmacokinetic Parameters of Levofloxacin
ParameterValueReference
Bioavailability~99% nih.govnih.govdrugbank.com
Protein Binding24% to 38% nih.govnih.govdrugbank.com
Elimination Half-Life6 to 8 hours nih.govnih.govwikipedia.org
Primary Elimination RouteRenal (87% as unchanged drug) nih.govwikipedia.orgdrugbank.com
MetabolitesDesmethyl-levofloxacin, Levofloxacin-N-oxide (<5% of dose) drugbank.com
Glucuronidation PathwayForms Levofloxacin Acyl-β-D-glucuronide via UGT1A1, UGT1A3, UGT1A9 nih.govresearchgate.net

Acyl glucuronides are a specific class of metabolites formed from compounds possessing a carboxylic acid moiety. nih.govnih.gov While glucuronidation is generally considered a detoxification pathway, acyl glucuronides have unique chemical properties that distinguish them from other conjugates. nih.gov These metabolites are known to be chemically reactive and can undergo intramolecular rearrangement (acyl migration) and hydrolysis back to the parent drug. acs.orgacs.org

Of greater significance from a toxicological perspective, the electrophilic nature of the acyl carbon allows these metabolites to covalently bind to nucleophilic sites on macromolecules, such as proteins. nih.govacs.orgnih.gov This formation of drug-protein adducts has been hypothesized to be a potential mechanism for initiating immune-mediated idiosyncratic drug reactions. nih.gov While many safe and widely used drugs are known to form acyl glucuronides, there is also circumstantial evidence linking them to rare but severe toxicities. nih.gov Therefore, understanding the formation, disposition, and reactivity of an acyl glucuronide metabolite is a critical aspect of drug safety assessment. nih.govnih.gov

Importance of Stable Isotope Labeled Analogues in Pharmaceutical Research and Bioanalysis

Stable isotope labeling is a powerful technique in drug discovery and development, used to trace the metabolic fate of a drug within a biological system. nih.govmetsol.comchemicalsknowledgehub.com By replacing one or more atoms in a drug molecule with their heavier, non-radioactive stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), researchers can create a version of the compound that is chemically identical but physically distinguishable by its mass. metsol.comchemicalsknowledgehub.com

The most critical application of stable isotope-labeled compounds is their use as internal standards in quantitative bioanalysis, particularly in methods utilizing mass spectrometry (MS). nih.govclearsynth.comtexilajournal.comscioninstruments.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added to a biological sample (e.g., blood, plasma) at a known concentration before processing. texilajournal.com Because the stable isotope-labeled standard has nearly identical physicochemical properties to the analyte of interest, it experiences the same extraction recovery, and chromatographic behavior, and importantly, it co-elutes with the analyte. texilajournal.comresearchgate.net This allows it to accurately correct for variations in sample preparation and matrix effects—where other molecules in the sample can suppress or enhance the ionization of the analyte—which is a common challenge in mass spectrometry. clearsynth.comtexilajournal.com The use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision in bioanalytical quantification. scioninstruments.comnuvisan.com

Deuteration, the replacement of hydrogen with its stable isotope deuterium, is a common and effective strategy in stable isotope labeling. clearsynth.comjuniperpublishers.com Beyond its use in creating ideal internal standards, deuteration serves another key role in metabolic research due to the kinetic isotope effect (KIE). juniperpublishers.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction (e.g., oxidation by a cytochrome P450 enzyme), replacing that hydrogen with deuterium can significantly slow down the rate of that specific metabolic process. nih.gov

This phenomenon allows researchers to:

Alter Pharmacokinetic Profiles: Slowing a major metabolic pathway can alter a drug's pharmacokinetics, potentially leading to a longer half-life, increased systemic exposure, and reduced clearance. juniperpublishers.comresearchgate.net

Mitigate Toxicity: If a specific metabolic pathway leads to the formation of a toxic metabolite, deuteration at that site can redirect metabolism towards safer pathways, a strategy known as "metabolic shunting". juniperpublishers.comresearchgate.net

Rationale for Dedicated Research on Levofloxacin-d8 (B602689) Acyl-β-D-glucuronide

The rationale for synthesizing and studying Levofloxacin-d8 Acyl-β-D-glucuronide emerges from the intersection of the points discussed above. This compound is explicitly described as a labeled glucuronide metabolite of levofloxacin intended for research and development purposes. theclinivex.com

The primary and most crucial role of this compound is to serve as an internal standard for the accurate quantification of the authentic, non-labeled Levofloxacin Acyl-β-D-glucuronide metabolite in biological samples. Given that acyl glucuronides can be reactive and are implicated in potential safety issues, it is essential to have a robust and validated bioanalytical method to measure their concentration precisely in various studies. nih.govnih.gov The d8-labeled version is the ideal tool for developing such a method, typically using LC-MS/MS, ensuring that measurements of the actual metabolite are not skewed by extraction inefficiencies or matrix effects. clearsynth.comtexilajournal.com

Scope and Objectives of Academic Investigations

Academic and pharmaceutical research involving this compound is focused on elucidating the complete metabolic profile of levofloxacin. The specific objectives of such investigations include:

Bioanalytical Method Development: To develop and validate highly sensitive and specific quantitative assays (e.g., LC-MS/MS) for Levofloxacin Acyl-β-D-glucuronide in various biological matrices like plasma, urine, and bile. This is the foundational use of the d8-labeled standard. clearsynth.comscioninstruments.com

Pharmacokinetic Characterization: To use the validated assay to accurately determine the pharmacokinetic profile of the acyl glucuronide metabolite in preclinical animal models and, if necessary, in human studies. This involves measuring its rate and extent of formation, peak concentrations, and rate of elimination. nih.govmetsol.com

In Vitro Metabolism Studies: To precisely quantify the formation of Levofloxacin Acyl-β-D-glucuronide in in vitro systems, such as human liver microsomes or hepatocytes. This allows for the determination of enzyme kinetics (Km and Vmax) and confirms the roles of specific UGT isoforms in its formation. nih.gov

Correlation with Safety Data: In toxicology studies, to accurately measure the exposure levels of the acyl glucuronide metabolite and correlate these concentrations with any observed toxicological findings, thereby helping to assess the risk associated with this specific metabolic pathway. nih.gov

Applications of Stable Isotope Labeling (SIL) in Pharmaceutical Research
Application AreaSpecific Use of Labeled Compound (e.g., this compound)Reference
Quantitative Bioanalysis (LC-MS/MS)Serves as an ideal internal standard to ensure accuracy and precision by correcting for sample preparation variability and matrix effects. clearsynth.comtexilajournal.comscioninstruments.comnuvisan.com
Pharmacokinetic (PK) StudiesEnables accurate measurement of metabolite concentrations to define its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmetsol.com
Metabolic Pathway ElucidationUsed to trace and quantify the products of specific metabolic pathways, such as glucuronidation. nih.govacs.org
Drug Safety AssessmentAllows for precise measurement of reactive metabolite exposure to correlate with potential toxicological outcomes. nih.govnih.gov

Properties

Molecular Formula

C₂₄H₂₀D₈FN₃O₁₀

Molecular Weight

545.54

Synonyms

1-[(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate]-β-D-glucopyranuronic Acid;  Levofloxacin-d8 Glucuronide; 

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Levofloxacin D8 Acyl β D Glucuronide

Methodologies for Chemical Synthesis of Deuterated Acyl Glucuronides

The synthesis of deuterated acyl glucuronides is a complex, multi-step process that demands high precision to ensure the final product's purity and structural integrity. These compounds serve as invaluable internal standards for quantitative bioanalysis and as tools for studying metabolic pathways.

Specific Synthetic Pathways for Levofloxacin-d8 (B602689) Acyl-β-D-glucuronide

The formation of Levofloxacin-d8 Acyl-β-D-glucuronide involves the conjugation of the carboxylic acid group of deuterated levofloxacin (B1675101) with a glucuronic acid moiety. This process is a specialized form of O-glucuronidation. researchgate.netpsu.edu The general strategy involves the coupling of an activated and protected glucuronyl donor with the Levofloxacin-d8 molecule, followed by deprotection steps.

Commonly used glucuronyl donors include acyl-protected trichloroacetimidates or bromo sugars derived from D-glucurono-6,3-lactone. researchgate.netpsu.edu The synthesis pathway can be summarized as follows:

Activation of Glucuronic Acid: A protected form of glucuronic acid, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is prepared. The acetyl groups protect the hydroxyl functionalities, while the bromide at the anomeric carbon (C-1) acts as a leaving group. The C-2 acetyl group provides anchimeric assistance, which helps ensure the formation of the desired β-glycosidic bond. mdpi.com

Coupling Reaction: The protected glucuronyl donor is reacted with the carboxylic acid of Levofloxacin-d8. This reaction is typically catalyzed by a heavy metal salt, such as a silver or mercury salt (Koenigs-Knorr reaction), or by using a trichloroacetimidate (B1259523) donor in the presence of a Lewis acid catalyst like boron trifluoride etherate. psu.edumdpi.com

Deprotection: Following the successful coupling, the protecting groups (e.g., acetyl groups on the glucuronide and the methyl ester on its carboxyl group) are removed. Base-catalyzed hydrolysis, often using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation) or lithium hydroxide, is a common method for removing acyl protecting groups to yield the final this compound. researchgate.net

Specialized chemical synthesis methods, sometimes referred to as late-stage synthesis, can be employed to produce gram-scale quantities of acyl glucuronides and their deuterated analogues. hyphadiscovery.comhyphadiscovery.com

Incorporation of Deuterium (B1214612) into the Levofloxacin Moiety

The "d8" designation in this compound indicates that eight hydrogen atoms in the levofloxacin structure have been replaced with deuterium. This isotopic labeling is critical for its use as an internal standard in mass spectrometry-based assays.

The deuterium atoms are typically incorporated into the levofloxacin molecule before the glucuronidation step. A patented method for synthesizing stable isotope-labeled levofloxacin involves a multi-step process that can achieve high isotopic abundance (over 99%). google.com A key step in this process is the use of a deuterated reagent, such as stable isotope-labeled methyl iodide, to introduce the labeled methyl group onto the piperazine (B1678402) ring. google.com The synthesis can be outlined as:

Protection of piperazine with a group like carbobenzyloxy (Cbz).

Alkylation with a stable isotope-labeled methyl iodide to form the deuterated N-methylpiperazine precursor.

Deprotection to yield the deuterated methylpiperazine.

Finally, this labeled N-methylpiperazine is reacted with the levofloxacin carboxylic acid core to produce the final isotopically labeled drug. google.com

This method ensures high chemical purity and isotopic enrichment, making the resulting compound suitable for sensitive bioanalytical applications. google.com

Enantioselective Synthesis Approaches for Chiral Purity

Levofloxacin is the pure (S)-(-)-enantiomer of the racemic drug ofloxacin (B1677185). wikipedia.org This specific stereochemistry is responsible for its enhanced antibacterial activity compared to the (R)-(+)-enantiomer. drugbank.comdrugbank.com Therefore, maintaining chiral purity throughout the synthesis of this compound is paramount.

The synthesis must start with enantiomerically pure (S)-levofloxacin (or its deuterated precursor). Enantioselective production of levofloxacin can be achieved through several methods:

Chiral Resolution: Racemic ofloxacin can be resolved into its constituent enantiomers.

Enzymatic Hydrolysis: A notable method involves the enantioselective hydrolysis of an ofloxacin ester, such as ofloxacin butyl ester. Enzymes like porcine liver esterase (PLE) can selectively cleave the ester of the (S)-enantiomer, producing levofloxacin while leaving the (R)-enantiomer ester largely unreacted. researchgate.net Immobilizing the enzyme can improve its reusability and efficiency, achieving high enantioselectivity. researchgate.net

The starting material, (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de] hyphadiscovery.commedchemexpress.com-benzoxazine-6-carboxylic acid, must be of high enantiomeric excess to ensure the final product retains the correct stereochemistry of the parent drug. uspnf.com

Spectroscopic and Chromatographic Characterization Methodologies for Synthetic Identity and Purity

Rigorous analytical methods are required to confirm the identity, structure, and purity of the synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary techniques used for this purpose.

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of acyl glucuronides. nih.gov It provides detailed information about the molecular structure, including the stereochemistry of the glycosidic bond and the site of conjugation.

For this compound, ¹H NMR analysis is critical. Specific resonances confirm the successful synthesis:

Anomeric Proton (H-1'): The signal for the anomeric proton of the glucuronide moiety is particularly diagnostic. Its chemical shift and coupling constant (J-value) confirm the formation of the β-anomer, which is the configuration typically produced in biological systems. nih.gov

Levofloxacin Protons: The characteristic signals for the aromatic and aliphatic protons of the levofloxacin core structure are expected to be present, though signals corresponding to the deuterated positions will be absent.

Stability Assessment: NMR is also used to assess the stability of the acyl glucuronide. These molecules are known to undergo intramolecular acyl migration under physiological conditions, leading to positional isomers. NMR can be used to monitor the disappearance of the anomeric resonance of the parent 1-O-acyl glucuronide over time, allowing for the determination of its half-life and degradation pathways (hydrolysis vs. acyl migration). nih.gov

Advanced NMR techniques, such as Cryoprobe NMR, can be used to confirm the structure with high sensitivity, which is beneficial when only small quantities of the metabolite have been synthesized. hyphadiscovery.com

Spectroscopic Data Expected Observations for this compound
¹H NMR Appearance of a doublet in the anomeric region (δ ~5.5-6.0 ppm) with a coupling constant (J ≈ 7-8 Hz) characteristic of a β-linkage. Presence of signals corresponding to the non-deuterated protons of the levofloxacin and glucuronide moieties.
¹³C NMR Presence of signals for all 24 carbons, including the carbonyl carbon of the ester linkage and the anomeric carbon (C-1') of the glucuronide.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement confirming the elemental composition C₂₄H₂₀D₈FN₃O₁₀. The measured m/z value should be within a few parts per million (ppm) of the calculated exact mass.

Utilization of High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound with exceptional accuracy. google.com For this compound, HRMS provides definitive proof of successful synthesis and isotopic labeling.

The technique measures the mass-to-charge ratio (m/z) to a very high degree of precision. The expected molecular formula for the non-deuterated Levofloxacin Acyl-β-D-glucuronide is C₂₄H₂₈FN₃O₁₀, with a corresponding monoisotopic mass. nih.gov For the d8-labeled analogue, the formula becomes C₂₄H₂₀D₈FN₃O₁₀. HRMS can easily distinguish this mass difference and confirm that the correct number of deuterium atoms has been incorporated. This confirmation is vital for its application as a reliable internal standard in quantitative studies.

Chromatographic Techniques for Purity Assessment and Isomer Resolution

The assessment of chemical purity and the resolution of isomers for a complex molecule like this compound require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone method, often coupled with mass spectrometry (MS) for definitive identification and quantification. caribjscitech.comresearchgate.net

Purity Assessment via Reversed-Phase HPLC (RP-HPLC): RP-HPLC is widely used to determine the purity of levofloxacin and its metabolites by separating the main compound from any impurities or degradation products. jsirjournal.comresearchgate.net These methods typically employ a C18 stationary phase column, which separates compounds based on their hydrophobicity. caribjscitech.comresearchgate.net

A mobile phase consisting of a buffered aqueous solution mixed with an organic solvent, such as acetonitrile (B52724) or methanol, is common. researchgate.netresearchgate.net The use of an ion-pairing agent like triethylamine (B128534) can be incorporated to improve the peak shape of the analyte. researchgate.net Detection is often performed using UV detectors at wavelengths around 294 nm or 340 nm, or more sensitively with fluorescence detectors. caribjscitech.comjsirjournal.comnih.gov

Isomer Resolution via Chiral Chromatography: Levofloxacin is the S-enantiomer of the racemic drug ofloxacin. Its chiral impurity, the R-enantiomer (R-Ofloxacin), must be monitored and controlled. nih.gov The glucuronide metabolite can also exist as different isomers. Chiral HPLC methods are developed specifically to separate these enantiomers. One validated method utilizes a ligand exchange chromatography approach on a Prodigy ODS-2 column. nih.gov By optimizing factors such as the concentration of a chiral selector (e.g., D-phenylalanine) in the mobile phase, the pH, and the organic modifier content, a high resolution between the S- and R-isomers can be achieved. nih.gov A reported method achieved a resolution value of 3.8, demonstrating effective separation of the enantiomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For isotopically labeled compounds, LC-MS and tandem MS (LC-MS/MS) are indispensable. researchgate.net These techniques provide not only retention time data from the chromatography but also mass-to-charge ratio (m/z) information, which confirms the molecular weight and isotopic enrichment of the compound. researchgate.netsemanticscholar.org In the positive ion mode, levofloxacin typically shows a protonated molecular ion [M+H]+ at m/z 362.2. researchgate.net Fragmentation of this ion provides structural information and allows for highly selective and sensitive quantification, which is crucial for verifying the purity of this compound and distinguishing it from its non-labeled counterpart. researchgate.netsemanticscholar.org

The table below summarizes various chromatographic conditions reported for the analysis of levofloxacin and related substances.

Technique Column Mobile Phase Flow Rate Detector Application Reference
HPLC Inertsil ODS-3V C18 (250x4.6mm, 5µm)Buffer (Ammonium acetate, Cupric sulfate, L-Isoleucine) and Methanol (70:30 v/v)0.7 mL/minUV (340nm)Purity analysis of Levofloxacin and its known impurities. caribjscitech.com
RP-HPLC Purospher STAR C18 (25cm x 4.6mm, 5µm)Methanol and Water (70:30, v/v)1.0 mL/minUVQuantitative determination in bulk material and serum. jsirjournal.comresearchgate.net
HPLC Reversed phase C18Acetonitrile and 10 mM o-phosphoric acid (25:75, v/v)Not SpecifiedFluorescenceDetermination in human breast milk. nih.gov
Chiral HPLC Prodigy ODS-2 (150mm x 4.6mm, 5µm)Gradient of Buffer solution (containing D-phenylalanine) and MethanolNot SpecifiedNot SpecifiedEnantioselective separation of Levofloxacin and its R-isomer. nih.gov
LC-MS/MS Zorbax SB-C18Acetonitrile and 0.1% Formic acid in water (17:83, v/v)Not SpecifiedTandem Mass Spectrometry (MS/MS)Quantification in human plasma. researchgate.net
HPLC Luna Phenomenex® C18 (150x4.6mm, 5µm)Acetonitrile, Methanol, and Phosphate buffer 25mM pH 3.0 (13:7:80 v/v/v)1.5 mL/minUV (280nm)Determination in human plasma. researchgate.net

Chemical Stability and Reactivity Investigations of Levofloxacin D8 Acyl β D Glucuronide in Vitro Focus

Kinetic Studies of Acyl Migration and Isomerization Pathways

Acyl glucuronides are known to undergo intramolecular acyl migration, an intramolecular rearrangement where the acyl group (the levofloxacin (B1675101) moiety) moves from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, and C-4 positions. currentseparations.com This process results in the formation of several positional isomers.

Influence of Physiologically Relevant pH and Temperature on Isomer Formation

The rate of acyl migration is highly dependent on pH and temperature. clinpgx.org Generally, the reaction is slow under acidic conditions (pH 4-5) and accelerates as the pH increases towards physiological (pH 7.4) and more basic conditions. researchgate.net Studies on various acyl glucuronides show that incubations at 37°C in a phosphate buffer at pH 7.4 are standard conditions to assess this instability. nih.gov Quantitative studies would typically measure the disappearance of the parent 1-O-β-acyl glucuronide and the appearance of its isomers over time to determine reaction rate constants and half-lives. Such specific data for Levofloxacin-d8 (B602689) Acyl-β-D-glucuronide are not present in the available literature.

Mechanistic Elucidation of Acyl Migration and Rearrangement

The mechanism of acyl migration is understood to be an intramolecular transacylation reaction. The hydroxyl groups on the glucuronic acid ring act as nucleophiles, attacking the ester carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then resolves, resulting in the acyl group being attached to a different position on the sugar ring. This process can lead to a complex mixture of β-isomers (2, 3, and 4-O-acyl) and their corresponding α-anomers. nih.gov Detailed mechanistic studies for a specific compound like Levofloxacin-d8 Acyl-β-D-glucuronide would typically employ techniques like NMR or mass spectrometry to identify the structures of the various isomers formed. currentseparations.com

Intermolecular Reactivity and Interactions with Model Biological Macromolecules (e.g., in vitro protein binding without safety implications)

The reactivity of acyl glucuronides can lead to the formation of covalent bonds with biological macromolecules, most notably proteins such as human serum albumin (HSA). nih.govnih.gov This covalent modification is a key area of study. The parent drug, levofloxacin, is known to bind non-covalently to HSA. nih.gov However, the acyl glucuronide metabolite is an electrophilic species capable of forming stable, covalent adducts.

Investigation of Covalent Adduct Formation Mechanisms with Nucleophiles

Two primary mechanisms are proposed for the covalent binding of acyl glucuronides to proteins. researchgate.net

Transacylation (Nucleophilic Displacement): A nucleophilic residue on a protein (such as a lysine or cysteine) directly attacks the ester carbonyl of the 1-O-β-acyl glucuronide, displacing the glucuronic acid moiety and forming a stable amide or thioester bond with the drug.

Glycation: This mechanism involves the rearranged isomers of the acyl glucuronide. The sugar ring of the isomer can open to expose a reactive aldehyde, which then forms an imine (Schiff base) with a primary amine (e.g., the ε-amino group of a lysine residue) on a protein. nih.gov This imine can then undergo further reactions to form a stable adduct.

Studies with model nucleophiles or proteins like HSA would be necessary to determine which of these pathways is relevant for this compound. Tandem mass spectrometry is a powerful tool used to identify the specific amino acid residues on a protein that have been modified. nih.gov

Stereochemical Considerations in Reactivity

Levofloxacin is the S-(-) isomer of ofloxacin (B1677185) and is stereochemically stable. drugbank.com The glucuronidation reaction itself is stereoselective, forming the β-glucuronide. Subsequent acyl migration and covalent binding reactions can also be influenced by stereochemistry. The three-dimensional structure of both the levofloxacin aglycone and the target protein will influence the rate and selectivity of adduct formation. For example, specific lysine residues on human serum albumin, such as Lys-199, have been identified as major sites of adduction for other acyl glucuronides, indicating a degree of structural selectivity in the reaction. nih.gov

Enzymatic Formation and in Vitro Metabolic Pathways

Identification of Uridine Diphosphoglucuronosyltransferase (UGT) Isoform Involvement in Levofloxacin (B1675101) Glucuronidation (e.g., UGT1A1, UGT1A3, UGT1A9)

Acyl glucuronidation is a key metabolic route for fluoroquinolone antibiotics. nih.gov Research has demonstrated that specific isoforms of the UGT1A subfamily are responsible for the glucuronidation of levofloxacin. In vitro studies using a panel of human liver microsomes and recombinant human UGT enzymes have identified UGT1A1, UGT1A3, and UGT1A9 as the primary enzymes involved in the formation of levofloxacin glucuronide. nih.gov

Correlation analysis in a bank of 14 human liver microsomes showed that levofloxacin glucuronidation activity was highly correlated with the activity of UGT1A1. nih.gov While UGT1A1 appears to be a predominant enzyme, UGT1A3 and UGT1A9 also contribute to this metabolic process. nih.gov The UGT1 and UGT2 families are the main enzymes involved in xenobiotic metabolism. nih.gov

Enzyme kinetic studies are crucial for characterizing the efficiency and capacity of metabolic pathways. nih.gov For the glucuronidation of levofloxacin in human liver microsomes, the apparent Michaelis-Menten constant (Km) and intrinsic clearance (Vmax/Km) have been determined. nih.gov Compared to other fluoroquinolones like moxifloxacin (B1663623) and grepafloxacin, levofloxacin demonstrated a lower intrinsic clearance, suggesting it is metabolized less efficiently via this pathway. nih.gov

Studies using cDNA-expressed recombinant UGTs have helped to pinpoint the substrate specificity of individual isoforms. doi.org Among twelve tested recombinant UGT enzymes, UGT1A1, UGT1A3, UGT1A7, and UGT1A9 were found to catalyze the glucuronidation of levofloxacin and other similar fluoroquinolones. nih.gov Specifically, UGT1A1 was the most efficient at glucuronidating moxifloxacin, while UGT1A9 was most efficient with grepafloxacin, indicating distinct substrate preferences among the UGT isoforms. nih.gov

Below is a data table summarizing the kinetic parameters for the glucuronidation of various fluoroquinolones in pooled human liver microsomes.

Table 1: Enzyme Kinetic Parameters for Fluoroquinolone Glucuronidation in Human Liver Microsomes

Fluoroquinolone Apparent Km (mM) Vmax (pmol/min/mg protein) Intrinsic Clearance (Vmax/Km) (μL/min/mg protein)
Levofloxacin (LVFX) 10.0 4.8 0.5
Grepafloxacin (GPFX) 1.9 11.0 5.8
Moxifloxacin (MFLX) 2.1 24.0 11.4
Sitafloxacin (STFX) 4.1 10.0 2.4

Data sourced from a study on acyl glucuronidation in human liver microsomes. nih.gov

Genetic variations within the UGT genes can lead to interindividual differences in drug metabolism, potentially affecting drug efficacy and toxicity. nih.govresearchgate.net Polymorphisms in the UGT1A1, UGT1A3, and UGT1A9 genes, which are involved in levofloxacin glucuronidation, have been shown to alter the metabolic activity towards other substrates. researchgate.netresearchgate.net

For instance, studies on the anti-cancer drug irinotecan's active metabolite, SN-38, have shown that variants in UGT1A1 and UGT1A9 can significantly decrease glucuronidation activity. researchgate.net The UGT1A9*3 variant, for example, results in a dramatic reduction in SN-38 glucuronide formation. researchgate.net Similarly, various genetic variants of UGT1A1, UGT1A3, and UGT1A9 have been demonstrated in vitro to reduce the glucuronidation of the HIV drug dolutegravir. researchgate.net

While direct studies on levofloxacin are limited, these in vitro models suggest that genetic polymorphisms in UGT1A1, UGT1A3, and UGT1A9 could similarly impact the rate and extent of levofloxacin glucuronidation. An individual carrying a low-activity UGT variant might exhibit slower clearance of levofloxacin via this pathway. mdpi.comresearchgate.net

Table 2: Examples of UGT Polymorphisms and Their Functional Impact in In Vitro Models

UGT Isoform Polymorphism/Variant Model Substrate Observed In Vitro Effect Reference
UGT1A1 UGT1A1*6, *7, *28, *35, *63 Dolutegravir, SN-38 Reduced glucuronidation activity researchgate.netmdpi.com
UGT1A3 UGT1A3*5 Dolutegravir Reduced glucuronidation activity researchgate.net
UGT1A9 UGT1A9*2, *3 Dolutegravir, SN-38 Reduced or substrate-dependent glucuronidation researchgate.netresearchgate.net

This table illustrates the potential impact of polymorphisms based on studies with other drugs metabolized by the same UGT isoforms as levofloxacin.

In Vitro Metabolic Fate in Isolated Biological Systems

To understand the metabolic fate of drugs, researchers use various in vitro systems that simulate biological environments. nih.govuni-regensburg.de These include subcellular fractions like microsomes and S9 fractions, as well as whole-cell systems like hepatocytes. researchgate.net

Human liver microsomes (HLMs) are a standard in vitro tool for studying Phase I and Phase II metabolism because they contain a high concentration of key drug-metabolizing enzymes, including UGTs. researchgate.netnih.gov Studies with HLMs have been fundamental in identifying the UGT isoforms that catalyze levofloxacin glucuronidation and in determining the kinetics of this reaction. nih.gov These preparations are easy to use, cost-effective, and suitable for high-throughput screening. researchgate.net

Hepatocytes, which are intact liver cells, offer a more complete metabolic picture as they contain the full complement of metabolic enzymes and cofactors. While more complex to use, they can provide a more accurate prediction of in vivo metabolic clearance. uni-regensburg.de In vitro studies with hepatocytes would be expected to show the formation of Levofloxacin Acyl-β-D-glucuronide as one of the metabolic products.

While the liver is the primary site of drug metabolism, other tissues such as the kidney and intestine also express UGT enzymes and contribute to drug clearance. nih.govfrontiersin.org The kidneys play a significant role in the excretion of levofloxacin, primarily as the unchanged drug, but tubular secretion is also involved. nih.gov

Studies using cell lines that model the kidney and intestine have provided insights into the transport mechanisms of levofloxacin.

Kidney Cells: In LLC-PK1 cells, a pig kidney epithelial cell line, the transport of levofloxacin was found to be greater from the basolateral (blood) side to the apical (urine) side, indicating active secretion. nih.gov Studies in isolated perfused rat kidneys confirmed that transport across the brush-border membrane is a key step in its renal secretion. nih.gov

Intestinal Cells: In Caco-2 cells, a human intestinal epithelial cell line used to model drug absorption, transporters were found to be responsible for both the influx and efflux of levofloxacin at the apical membrane. nih.gov

Although these studies focused on the transport of the parent drug, the presence of UGTs in these tissues suggests that local formation of Levofloxacin Acyl-β-D-glucuronide could also occur. nih.govfrontiersin.org

Application as a Metabolic Standard in In Vitro Drug Metabolism Profiling

Levofloxacin-d8 (B602689) Acyl-β-D-glucuronide is a labeled internal standard used in analytical chemistry. theclinivex.com In drug metabolism studies, stable isotope-labeled standards are invaluable for the accurate quantification of metabolites in complex biological matrices like plasma, urine, or microsomal incubations.

The use of a deuterated standard (d8) allows for its differentiation from the endogenous (non-deuterated) metabolite by mass spectrometry. Because the labeled standard has nearly identical chemical and physical properties to the actual metabolite, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This corrects for variations in sample preparation and analytical measurement, leading to highly precise and accurate quantification of the metabolite formed in vitro. theclinivex.comaxios-research.com This is critical for generating reliable enzyme kinetic data and for accurately profiling the metabolic fate of levofloxacin. researchgate.net

Advanced Analytical Methodologies and Bioanalytical Applications

Development and Validation of High-Sensitivity Quantitative Assays for Levofloxacin-d8 (B602689) Acyl-β-D-glucuronide

The development of robust quantitative assays is paramount for accurately determining the concentration of metabolites. While specific literature detailing the validation of an assay for Levofloxacin-d8 Acyl-β-D-glucuronide is not prevalent, the principles can be directly extrapolated from methods developed for the parent drug, levofloxacin (B1675101), and its deuterated internal standard, levofloxacin-d8. nih.gov The ideal internal standard for quantifying a metabolite is its own stable isotope-labeled analog, as it shares near-identical chemical and physical properties. aptochem.com

LC-MS/MS is the preferred technique for the quantification of drug metabolites due to its high selectivity and sensitivity. researchgate.netscispace.com A validated method for the simultaneous determination of 18 antibacterial drugs, including levofloxacin, utilized levofloxacin-d8 as an internal standard, providing a framework for the analysis of its metabolites. nih.gov In such a method, detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The instrument is typically equipped with an electrospray ionization (ESI) source, which is effective for polar and thermally labile molecules like glucuronides. nih.govresearchgate.net The specific precursor-to-product ion transitions for the analyte (Levofloxacin Acyl-β-D-glucuronide) and the internal standard (this compound) would be optimized to ensure specificity and minimize crosstalk.

Effective chromatographic separation is crucial to resolve the analyte from other matrix components, which can cause ion suppression or enhancement. africaresearchconnects.comnih.gov For levofloxacin and its metabolites, reversed-phase columns, such as a C18, are commonly employed. nih.govnih.gov

Optimization involves several key parameters:

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with a small percentage of formic acid to improve ionization) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typical. nih.govresearchgate.net The gradient is programmed to ensure that the analyte is retained and well-separated from early-eluting salts and late-eluting lipids. aptochem.com

Column Temperature: Maintaining a constant, elevated column temperature (e.g., 45°C) can improve peak shape and reduce viscosity, leading to more reproducible retention times. nih.gov

Flow Rate: A flow rate is selected to balance analysis time with separation efficiency.

Mass Spectrometry Parameters: Source parameters like capillary voltage, source temperature, and gas flows (desolvation and cone gas) are optimized to achieve the most stable and intense signal for the analyte and internal standard. nih.gov Collision energy is fine-tuned for the MRM transition to yield the most abundant and specific product ion. nih.gov

Table 1: Example LC-MS/MS Parameters for Analysis Using a Deuterated Levofloxacin Standard This table is based on a published method for levofloxacin using levofloxacin-d8 and represents a typical starting point for a related glucuronide metabolite.

ParameterSettingReference
LC System UPLC nih.gov
Column BEH C18 (2.1 × 100 mm, 1.7 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile nih.gov
Flow Rate 0.3 mL/min nih.gov
Column Temp. 45°C nih.gov
Injection Vol. 5 µL nih.gov
MS System Triple Quadrupole nih.gov
Ionization ESI Positive/Negative nih.gov
Capillary Voltage 3.1 kV nih.gov
Source Temp. 150°C nih.gov
Desolvation Temp. 400°C nih.gov

Any quantitative bioanalytical method must be rigorously validated according to regulatory guidelines. nih.govresearchgate.net

Linearity: The assay should demonstrate linearity across a defined concentration range. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A correlation coefficient (r²) of >0.99 is typically required. nih.govresearchgate.net

Precision and Accuracy: These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). Precision, measured as the relative standard deviation (%RSD), should generally be within 15%, while accuracy, the percent deviation from the nominal value, should also be within ±15%. nih.govmdpi.com

Stability: The stability of acyl glucuronides is a critical concern due to their potential for hydrolysis and intramolecular acyl migration. nih.govnih.gov Stability must be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures (e.g., -70°C). bohrium.com For acyl glucuronides, sample collection and storage often require immediate cooling and acidification (e.g., to pH 4-5) to minimize degradation. nih.gov

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance CriteriaReference
Linearity (r²) ≥ 0.99 nih.govresearchgate.net
Intra-day Precision (%RSD) ≤ 15% nih.govmdpi.com
Inter-day Precision (%RSD) ≤ 15% nih.govmdpi.com
Accuracy (% Bias) Within ±15% of nominal value nih.govmdpi.com
Recovery Consistent, precise, and reproducible nih.gov
Matrix Effect Within acceptable limits, compensated by IS nih.gov
Stability Analyte concentration within ±15% of baseline bohrium.com

Application as a Stable Isotope Internal Standard in Bioanalytical Assays

The primary and most crucial application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled counterpart, Levofloxacin Acyl-β-D-glucuronide. aptochem.comwaters.com

The fundamental principle of using a SIL-IS is that it behaves virtually identically to the analyte during sample preparation, chromatography, and ionization. aptochem.comnih.gov When a known amount of this compound is added to a biological sample (e.g., plasma or urine) before processing, it experiences the same procedural losses as the endogenous analyte. By measuring the ratio of the analyte's MS signal to the SIL-IS's signal, any variability introduced during the analytical process is normalized. This normalization significantly improves the accuracy and precision of the final concentration measurement, which is essential for reliable pharmacokinetic assessments. waters.comnih.gov

Matrix effects are a major challenge in LC-MS/MS bioanalysis, occurring when co-eluting compounds from the biological matrix interfere with the ionization of the analyte, leading to unpredictable signal suppression or enhancement. waters.comwaters.com This can severely compromise the reliability of quantitative data. nih.gov

A SIL-IS is the most effective tool to combat matrix effects. waters.comchromatographyonline.com Because this compound has nearly identical physicochemical properties to the non-labeled analyte, it will co-elute from the LC column. aptochem.com As a result, both compounds experience the exact same degree of ion suppression or enhancement at the same moment in the ion source. waters.com The ratio of their signals remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix interference. This ensures that the calculated concentration of the analyte remains accurate and unaffected by the variability of the biological matrix between different samples. nih.govwaters.com

Utility in Method Development and Quality Control

The development of robust and reliable bioanalytical methods is fundamental for the accurate quantification of drug metabolites in complex biological matrices. In this context, stable isotope-labeled internal standards are indispensable tools. This compound serves as a critical internal standard for the quantification of the native levofloxacin acyl-β-D-glucuronide metabolite. Its utility stems from its near-identical physicochemical properties to the analyte of interest, coupled with a distinct mass difference due to the deuterium (B1214612) labels.

During sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard is spiked into the biological sample at a known concentration. It co-elutes with the unlabeled metabolite and experiences similar extraction recovery, matrix effects, and ionization efficiency. By monitoring the ratio of the signal from the analyte to the signal from the internal standard, any variations that occur during the analytical process can be normalized, leading to highly accurate and precise quantification.

The use of a stable isotope-labeled version of the metabolite itself, rather than just the parent drug, is particularly important for acyl glucuronides. Acyl glucuronides are known to be chemically unstable, susceptible to hydrolysis back to the parent drug and intramolecular acyl migration, where the acyl group moves to different positions on the glucuronic acid moiety. nih.gov This instability can lead to an underestimation of the metabolite concentration and an overestimation of the parent drug concentration if not properly controlled. nih.gov The use of this compound as an internal standard helps to mitigate these challenges by mimicking the behavior of the endogenous metabolite throughout the entire analytical procedure.

For quality control purposes, this compound is used to prepare calibration standards and quality control samples. These are used to assess the performance of the bioanalytical method, ensuring its accuracy, precision, and linearity over the intended concentration range. The stability of the analyte in the biological matrix during collection, storage, and processing is also a critical parameter that is evaluated using this standard.

Table 1: Characteristics and Utility of this compound in Bioanalysis

AttributeDescriptionUtility in Method Development & Quality Control
Structure An isotopic variant of Levofloxacin Acyl-β-D-glucuronide containing eight deuterium atoms.Provides a distinct mass shift for MS detection while maintaining identical chromatographic and chemical behavior to the analyte.
Function Internal Standard for LC-MS/MS analysis.Corrects for variability in sample extraction, matrix effects, and instrument response, ensuring accurate quantification.
Key Challenge Addressed Inherent instability of acyl glucuronide metabolites (hydrolysis and acyl migration). nih.govAs the standard exhibits similar instability, it provides a more accurate correction for metabolite degradation during analysis compared to a non-glucuronidated standard.
Application Quantification of Levofloxacin Acyl-β-D-glucuronide in biological matrices (e.g., plasma, urine).Essential for constructing calibration curves, preparing quality control samples, and validating method performance (accuracy, precision, stability).

Advanced Mass Spectrometry Imaging Techniques for Metabolite Distribution Studies (in preclinical models)

Understanding the distribution of a drug and its metabolites within tissues is crucial for assessing its efficacy and potential toxicity. While traditional pharmacokinetic studies rely on the analysis of tissue homogenates, which provides an average concentration, mass spectrometry imaging (MSI) offers the ability to visualize the spatial distribution of molecules directly in tissue sections. nih.gov Matrix-assisted laser desorption/ionization (MALDI)-MSI is a powerful technique that has been successfully applied to map the distribution of levofloxacin in preclinical models, providing valuable insights into its tissue penetration. nih.govnih.gov

In a typical MALDI-MSI experiment, a thin tissue section from a dosed animal is coated with a matrix compound that absorbs energy from a laser. The laser is then fired at discrete spots across the tissue surface, causing the desorption and ionization of both the matrix and the analyte molecules. The mass spectrometer then detects the ions at each spot, generating a mass spectrum. By rastering the laser across the entire tissue section, a chemical image can be reconstructed, showing the spatial distribution of specific ions, such as levofloxacin or its metabolites. nih.govresearchgate.net

Research on TB-infected rabbits has utilized MALDI-MSI to investigate the distribution of levofloxacin in pulmonary lesions. nih.govnih.gov These studies have demonstrated the technique's ability to reveal heterogeneous drug distribution within different compartments of the lung and granulomas, information that is lost in bulk tissue analysis. nih.govnih.gov

Spatial Localization of Glucuronide Metabolites within Tissues

While the spatial distribution of the parent drug, levofloxacin, has been successfully mapped, the localization of its glucuronide metabolites, such as Levofloxacin Acyl-β-D-glucuronide, presents additional challenges. Glucuronides are generally more polar and less abundant than the parent drug, which can make their detection by MSI more difficult. Furthermore, the inherent instability of acyl glucuronides requires careful sample handling to prevent degradation during the MSI experiment. nih.gov

Despite these challenges, visualizing the distribution of glucuronide metabolites is of significant interest. The location of metabolite formation and accumulation can provide critical information about tissue-specific metabolism and clearance mechanisms. It can also help to identify areas where reactive acyl glucuronides might accumulate and potentially form protein adducts, which has been linked to toxicity for some carboxylic acid-containing drugs.

In studies with levofloxacin in TB-infected rabbit models, MALDI-MSI analysis at a spatial resolution of 75 μm provided detailed images of the parent drug's distribution. nih.gov The highest concentrations of levofloxacin were observed at 6 hours post-dose, with the drug accumulating in the cellular regions of the granulomas compared to the central caseous (necrotic) core and normal lung tissue. nih.govnih.gov This accumulation in the cellular granuloma area is critical for the drug's efficacy against the bacteria residing in these lesions. researchgate.net While these studies did not specifically report the imaging of levofloxacin's glucuronide metabolites, the methodology establishes a foundation for such investigations. The ability to co-localize the parent drug with its metabolites would provide a more complete picture of the drug's disposition at the site of action.

Table 2: Research Findings on Levofloxacin Distribution in TB-Infected Rabbit Lung Tissue using MALDI-MSI

Tissue CompartmentRelative Levofloxacin Signal IntensityTime Course ObservationsReference
Cellular Granuloma HighSignal accumulates in the cellular region surrounding the caseum. Peak levels observed at 6 hours post-dose. nih.govnih.govresearchgate.net
Caseous Necrosis LowLower partitioning of the drug into the necrotic core compared to the cellular granuloma. nih.govnih.govresearchgate.net
Normal Lung Tissue ModerateSignal is present but generally lower than in the cellular granuloma regions. nih.gov
Overall Tissue VariableThe overall signal intensity followed the order of 6 hours > 2 hours > 24 hours post-dose. nih.govresearchgate.net

Computational and Theoretical Investigations

Molecular Modeling and Simulation of Levofloxacin-d8 (B602689) Acyl-β-D-glucuronide

Molecular modeling techniques are essential for understanding the three-dimensional structure and dynamic behavior of drug metabolites.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a complex molecule like Levofloxacin-d8 Acyl-β-D-glucuronide, identifying the most stable, low-energy conformers is the first step in understanding its behavior.

Molecular Dynamics (MD) Simulations: Following conformational analysis, MD simulations can be used to model the molecule's dynamic behavior over time in a simulated physiological environment, such as in water. rsc.orgresearchgate.net For the parent compound levofloxacin (B1675101), ab initio MD simulations have been used to characterize the dynamics of water solvation shells and protonation mechanisms, which are crucial for its interaction with biological systems. researchgate.net For the glucuronide metabolite, MD simulations would illustrate the flexibility of the glucuronide linkage and the interactions between the glucuronic acid and levofloxacin parts of the molecule.

Computational docking and simulation can predict how a metabolite interacts with key proteins, such as the enzymes that form it and the transporters that eliminate it.

UDP-Glucuronosyltransferases (UGTs): The formation of levofloxacin acyl glucuronide is catalyzed by UGT enzymes, specifically UGT1A1, 1A3, and 1A9. nih.gov Molecular docking simulations could predict the binding pose of levofloxacin within the active site of these UGT isoforms. Such models would identify the key amino acid residues involved in substrate recognition and catalysis, explaining the observed enzyme selectivity.

Efflux Pumps: Fluoroquinolone resistance is often mediated by the overexpression of efflux pumps that expel the drug from the bacterial cell. nih.govnih.gov The metabolite, this compound, may also be a substrate for mammalian efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Computational docking could predict whether the glucuronide metabolite is likely to be a substrate of these transporters, which would be a key determinant of its disposition and potential for drug-drug interactions.

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations are used to model the electronic structure of molecules and predict the feasibility and mechanisms of chemical reactions.

Acyl glucuronides are known to be chemically reactive, capable of undergoing intramolecular rearrangement (acyl migration) and hydrolysis back to the parent drug. researchgate.netnih.govnih.gov These reactions can impact the metabolite's stability and potential toxicity.

Acyl Migration: This process involves the movement of the levofloxacin acyl group from the 1-β-O position of the glucuronic acid to the adjacent hydroxyl groups at positions 2, 3, or 4, forming a mixture of isomers. nih.gov Computational studies on other drug glucuronides use DFT to model the reaction mechanism. researchgate.netnih.gov These calculations can identify the structure of the cyclic transition states and determine the activation energy for each migration step. The stereochemical relationship between the hydroxyl groups (cis vs. trans) significantly influences the rate of migration due to ring strain in the transition state. nih.gov

Hydrolysis: The ester bond linking levofloxacin to the glucuronide moiety can be cleaved by hydrolysis. Quantum chemical calculations can model the transition state of this reaction, providing the activation energy required for the cleavage to occur. nih.gov By comparing the calculated activation energies for acyl migration versus hydrolysis, researchers can predict which degradation pathway is more favorable under different pH conditions. researchgate.net

The following table outlines the types of computational data that would be generated from such investigations.

Computational MethodPredicted ParameterSignificance
Density Functional Theory (DFT)Ground state energies of conformersIdentifies the most stable three-dimensional structures of the metabolite.
Molecular Dynamics (MD) SimulationRoot Mean Square Deviation (RMSD), solvent accessible surface areaCharacterizes the flexibility and dynamic behavior of the molecule in a physiological environment.
Molecular DockingBinding affinity scores, interaction poses with UGTs or efflux pumpsPredicts the likelihood and nature of interactions with key metabolic enzymes and transporters.
Quantum Chemistry (e.g., DFT)Activation energies (Ea), transition state geometries for acyl migration/hydrolysisElucidates the chemical stability and reactivity of the metabolite by detailing its degradation pathways.

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Routes and Derivatizations

The availability of acyl glucuronide standards, particularly isotopically labeled ones, is often a bottleneck for research. While some suppliers provide Levofloxacin-d8 (B602689) Acyl-β-D-glucuronide, advancing synthetic methodologies remains a key research avenue. theclinivex.compharmaffiliates.comiris-biotech.de Future efforts will likely focus on improving the efficiency, scalability, and selectivity of both chemical and biological synthesis routes.

Chemical Synthesis: Traditional chemical synthesis of acyl glucuronides can be challenging. Research is ongoing to develop more efficient methods. This includes the use of novel glucuronyl donors, such as O-acetyl glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidate, which has shown high yields and β-selectivity in the synthesis of isoflavone (B191592) glucuronides. nih.gov Other approaches utilize 1-O-acetyl derivatives or methanesulfonyl-α-D-glucopyranuronates as donors, activated by promoters like BF3 etherate. nih.gov The optimization of these methods for fluoroquinolone substrates could provide more robust and scalable access to compounds like Levofloxacin-d8 Acyl-β-D-glucuronide.

Biotransformation: Microbial biotransformation presents an attractive alternative or complement to chemical synthesis. hyphadiscovery.com Various microbes, including specific Streptomyces strains, have demonstrated the ability to produce both acyl and ether glucuronides, sometimes succeeding where chemical methods are intractable due to steric hindrance. hyphadiscovery.comhyphadiscovery.com Research into screening diverse microbial panels could identify strains capable of producing this compound with high yield and purity, potentially from a deuterated levofloxacin (B1675101) precursor. hyphadiscovery.com

Derivatization: Further derivatization of the glucuronide itself is another area of exploration. For instance, novel kinetic spectrophotometric methods have been developed involving the oxidative-coupling reaction of the parent levofloxacin with reagents like 3-methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (MBTH). researchgate.net Applying similar derivatization chemistry to the glucuronide metabolite could create new analytical reagents or probes for studying its interactions and stability.

Development of Predictive Computational Models for Acyl Glucuronide Reactivity and Stability

To further accelerate drug design and de-risk candidates early, there is a strong impetus to develop computational models that can predict the reactivity of acyl glucuronides without the need for laboratory experiments. nih.gov These in silico models are becoming increasingly crucial in medicinal chemistry. rsc.org

One promising approach involves correlating the degradation half-life of acyl glucuronides with computationally derived parameters. For example, a model has been developed that uses the predicted ¹³C NMR chemical shift of the carbonyl carbon, along with steric descriptors, to forecast the hydrolysis half-life of the corresponding methyl ester, which in turn correlates with the acyl glucuronide's degradation half-life. nih.gov This allows for a completely in silico prediction of reactivity at a low computational cost. nih.gov

Other advanced models use density functional theory (DFT) to calculate the activation energy for the intramolecular transacylation reaction, which is a key step in acyl migration. rsc.org These calculated energies show a strong correlation with the experimentally observed degradation rates. rsc.org Such models can also reveal subtle differences in hydrogen bonding and molecular geometry that explain variations in reactivity between different series of conjugates. rsc.orgacs.org

Table 2: Overview of Computational Models for Predicting Acyl Glucuronide Reactivity

Modeling ApproachKey ParametersPredicted PropertySignificanceReference
Quantitative Structure-Property Relationship (QSPR) Predicted ¹³C NMR chemical shift of the carbonyl carbon; steric descriptors.Methyl ester hydrolysis half-life (as a surrogate for AG degradation).Enables rapid, completely in silico ranking of compound reactivity in early drug design. nih.gov nih.gov
Density Functional Theory (DFT) Calculated activation energy (Ea) for intramolecular transacylation.Degradation rate of the 1-β anomer.Provides mechanistic insight into the reaction pathway and explains differences in reactivity based on molecular structure and conformation. rsc.org rsc.org
Kinetic Modeling Rate constants for rearrangement, mutarotation, and hydrolysis.Concentration-time profiles of all isomers.Extracts detailed rate constants from experimental data, supported by DFT calculations and kinetic isotope effects, to build a comprehensive reaction model. acs.org acs.org

Application in Environmental Fate and Biodegradation Studies of Pharmaceutical Metabolites

The widespread use of antibiotics like levofloxacin has led to their detection in various environmental compartments. researchgate.netazom.com Since a significant portion of a drug can be excreted as metabolites, understanding the environmental fate of these metabolites is essential for a complete ecological risk assessment. Levofloxacin itself degrades slowly in conventional wastewater treatment plants. azom.com

Numerous studies have investigated the biodegradation of the parent levofloxacin by various organisms and processes. The freshwater green alga Scenedesmus obliquus and the white-rot fungus Coriolopsis gallica have both been shown to transform levofloxacin. nih.govresearchgate.netcapes.gov.brmdpi.com The degradation pathways involve reactions such as decarboxylation, demethylation, dehydroxylation, and cleavage of the piperazine (B1678402) ring. capes.gov.brresearchgate.net Anaerobic biodegradation by microbial consortia has also been demonstrated. jiangnan.edu.cn

A significant emerging avenue of research is to trace the fate of the major metabolites, such as the acyl glucuronide. Using a stable isotope-labeled standard like this compound would be invaluable in these studies. It would allow researchers to spike environmental samples (e.g., wastewater, soil) and precisely track the biotransformation of the glucuronide conjugate itself, distinguishing its degradation products from those of the parent drug. This would clarify whether the glucuronide moiety is readily cleaved to release the parent drug or if the entire conjugate is transformed through unique pathways.

Role in Advanced Analytical Chemistry for Complex Mixture Analysis

Perhaps the most immediate and critical application of this compound is its role as an internal standard in advanced analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). crimsonpublishers.com The quantification of analytes in complex biological or environmental matrices is often hampered by matrix effects, where co-eluting components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. waters.com

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for mitigating these issues. researchgate.netamazonaws.com Because a SIL standard like this compound is chemically identical to the analyte of interest (the non-labeled glucuronide), it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects. waters.comamazonaws.com By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification. crimsonpublishers.com

Future research will continue to rely on this compound for:

Pharmacokinetic studies: Accurately quantifying the formation and elimination of the levofloxacin acyl glucuronide metabolite in plasma, urine, and tissue samples.

Drug-drug interaction studies: Investigating whether co-administered drugs affect the glucuronidation of levofloxacin by using the SIL standard to precisely measure changes in metabolite levels. nih.gov

Environmental monitoring: Reliably quantifying trace levels of the levofloxacin glucuronide metabolite in complex samples like wastewater effluent or river water.

Table 3: Key Considerations for Using SIL Internal Standards in Analytical Chemistry

ConsiderationDescriptionImportanceReference
Co-elution The SIL standard should have the same chromatographic retention time as the unlabeled analyte.Ensures both compounds experience the same matrix effects at the same time in the mass spectrometer source. Deuterium (B1214612) labeling can sometimes cause a slight shift in retention time (the "isotope effect"). waters.com waters.com
Isotopic Purity The SIL standard should have a very low percentage of the unlabeled analyte.The presence of unlabeled analyte in the standard can lead to an overestimation of the analyte's concentration in the sample. waters.com waters.comamazonaws.com
Mass Difference The mass difference between the SIL standard and the analyte must be sufficient to prevent spectral overlap from natural isotopes (e.g., ¹³C).Prevents the signal from the analyte's natural isotopes from interfering with the quantification of the SIL standard. amazonaws.com amazonaws.com
Chemical Stability The isotopic label should be on a part of the molecule that is not subject to chemical or metabolic cleavage during sample preparation or analysis.Ensures the label is not lost, which would make the internal standard indistinguishable from the analyte. amazonaws.com

Q & A

Q. What experimental precautions are critical for handling Levofloxacin-d8 Acyl-β-D-glucuronide in pharmacokinetic studies?

Due to the inherent instability of acyl glucuronides, sample collection and storage must prioritize pH control (neutral to slightly acidic conditions) and low temperatures (e.g., -80°C) to minimize hydrolysis and acyl migration. Analytical methods like LC-MS/MS should include stability assessments under varying conditions to validate data reliability .

Q. How can researchers quantify this compound in biological matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d4-indomethacin) to enhance precision. Calibration curves should span physiologically relevant concentrations (e.g., 0.195–100 ng/µL), and transitions like m/z 532.1/193.1 can be monitored for the glucuronide metabolite .

Q. What is the role of UDP-glucuronosyltransferases (UGTs) in this compound formation?

UGTs catalyze the conjugation of glucuronic acid to the parent drug, increasing water solubility for renal excretion. Enzyme-specific assays (e.g., recombinant UGT isoforms) can identify the primary UGT responsible, aiding in predicting metabolic pathways and potential drug-drug interactions (DDIs) .

Advanced Research Questions

Q. How does this compound inhibit CYP2C8, and what experimental models validate this interaction?

Molecular docking studies suggest the thiophene moiety of the glucuronide interacts with the CYP2C8 active site near the heme group. In vitro inhibition assays using human liver microsomes or recombinant CYP2C8 can determine IC50 values (e.g., clopidogrel acyl glucuronide IC50 = 18.9 µM for CYP2C8). Compare with clinical DDI data to assess translational relevance .

Q. What methodologies resolve contradictions in reported OATP1B1 inhibition potency of acyl glucuronides?

Discrepancies in IC50 values (e.g., 10.9 µM vs. 51 µM for clopidogrel acyl glucuronide) may arise from assay conditions (e.g., substrate concentration, incubation time). Use parameter sensitivity analysis in physiologically based pharmacokinetic (PBPK) models to reconcile in vitro and clinical data. Optimize assays with validated OATP1B1 substrates (e.g., pitavastatin) .

Q. How can researchers assess the covalent binding of this compound to plasma proteins?

Incubate the glucuronide with human serum albumin (HSA) under physiological conditions, followed by proteolytic digestion and LC-MS/MS analysis to detect adducts. Electrophoretic separation (SDS-PAGE) and Western blotting with anti-adduct antibodies can further characterize stable protein binding .

Q. What strategies optimize the synthesis of stable isotope-labeled acyl glucuronides for tracer studies?

Enzymatic glucuronidation using β-glucuronidase and deuterated parent drugs (e.g., Perindoprilat-d4) under controlled pH and temperature ensures high yield. Purify via reverse-phase HPLC and validate using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Methodological Considerations

Q. How do pH and temperature affect the stability of this compound in vitro?

Conduct stability studies by incubating the compound in buffers at pH 5–9 and temperatures from 4°C to 37°C. Monitor degradation via LC-MS/MS; acyl migration products can be identified by distinct retention times and fragmentation patterns .

Q. What in vitro models predict the hepatotoxicity of this compound?

Primary human hepatocytes or HepaRG cells can assess cytotoxicity (e.g., ATP depletion, ROS generation). Combine with transcriptomic profiling to identify pathways linked to oxidative stress or immune activation from protein adducts .

Data Interpretation and Conflict Resolution

Q. How should researchers address conflicting reports on the transporter inhibition potential of acyl glucuronides?

Systematically compare assay conditions (e.g., substrate concentrations, cell lines). For OATP1B1, use HEK293 cells overexpressing the transporter and clinically relevant inhibitor concentrations. Validate findings with PBPK modeling to extrapolate in vitro IC50 values to clinical exposure scenarios .

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